molecular formula C20H13BrF3N3 B15019131 1-(4-bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15019131
M. Wt: 432.2 g/mol
InChI Key: LIEGPKKYBZCHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (Compound ID: 7760-0013) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₉H₁₂BrF₃N₄ and a molecular weight of 433.23 g/mol . Key structural features include:

  • 4-Bromophenyl group at position 1.
  • Methyl group at position 3.
  • Phenyl group at position 4.
  • Trifluoromethyl group at position 4.

The compound is achiral, simplifying synthetic and analytical workflows.

Properties

Molecular Formula

C20H13BrF3N3

Molecular Weight

432.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H13BrF3N3/c1-12-18-16(20(22,23)24)11-17(13-5-3-2-4-6-13)25-19(18)27(26-12)15-9-7-14(21)8-10-15/h2-11H,1H3

InChI Key

LIEGPKKYBZCHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

SNAr and Japp–Klingemann Reaction Sequence

A robust method involves substituting nitro groups on pyridine precursors via nucleophilic aromatic substitution (SNAr), followed by hydrazone formation and cyclization.

Procedure :

  • Starting Material : 2-Chloro-3-nitropyridine derivatives are reacted with ethyl acetoacetate in dimethylformamide (DMF) with K₂CO₃ at 60°C to yield pyridinyl keto esters.
  • Japp–Klingemann Reaction : Treatment with arenediazonium tosylates generates hydrazones, which undergo cyclization in the presence of silver oxide (Ag₂O) and ammonium persulfate ((NH₄)₂S₂O₈) at 90°C to form the pyrazole ring.

Example :
Ethyl 6-nitro-1-(2-cyanophenyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate was synthesized in 72% yield using this method. Adapting this protocol with 4-bromophenyl diazonium salts and trifluoromethyl-containing keto esters could yield the target compound.

Key Data :

Step Conditions Yield (%)
SNAr K₂CO₃, DMF, 60°C 85–90
Hydrazone Cyclization Ag₂O, (NH₄)₂S₂O₈, 90°C 65–72

Multicomponent Reactions (MCRs)

One-pot MCRs streamline the synthesis of complex heterocycles. A NH₄OAc-catalyzed MCR in ethanol efficiently assembles trifluoromethylated pyrazolo-pyridines.

Procedure :

  • Components : 4-Bromophenylhydrazine, methyl acetoacetate, and 3-nitro-2-phenylpyridine are heated in ethanol at 80°C for 12 hours.
  • Cyclization : The reaction proceeds via sequential Knoevenagel condensation, hydrazine addition, and annulation.

Example :
Trifluoromethylated spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives were synthesized in 68–75% yields using this approach. Substituting indoline with phenyl groups and optimizing the nitro precursor could yield the target molecule.

Pyrazole-First Strategies

Sonogashira Cross-Coupling and CuAAC

A one-pot three-step protocol combines Sonogashira coupling, desilylation, and copper-catalyzed azide–alkyne cycloaddition (CuAAC) to build polysubstituted pyrazoles.

Procedure :

  • Sonogashira Coupling : 5-Trifluoromethyl-1H-pyrazole-4-carbaldehyde reacts with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and XPhos in tetrahydrofuran (THF) at 60°C.
  • Desilylation : Treatment with tetrabutylammonium fluoride (TBAF) removes trimethylsilyl (TMS) protecting groups.
  • CuAAC : Reaction with sodium azide and CuI in dimethyl sulfoxide (DMSO) forms the triazole-linked pyrazolo-pyridine.

Optimization :
The CF₃ group destabilizes intermediates, necessitating XPhos as a ligand to stabilize the palladium catalyst.

Key Data :

Step Conditions Yield (%)
Sonogashira Coupling PdCl₂(PPh₃)₂, XPhos, THF 60–65
CuAAC CuI, DMSO, 50°C 70–75

Cyclocondensation of 4-Aminopyrazoles

4-Aminopyrazoles serve as versatile intermediates for pyridine annulation.

Procedure :

  • Synthesis of 4-Amino-3-methyl-1-(4-bromophenyl)pyrazole : Reacting 4-bromophenylhydrazine with acetylacetone in acetic acid yields the aminopyrazole.
  • Cyclocondensation : Treating the aminopyrazole with benzaldehyde and ammonium acetate in ethanol under reflux forms the pyrazolo[3,4-b]pyridine core.

Example :
1-(4-Chlorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine was synthesized in 58% yield using this method. Introducing CF₃ via trifluoroacetic anhydride (TFAA) during cyclocondensation could install the trifluoromethyl group.

Post-Functionalization Strategies

Late-Stage Trifluoromethylation

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
SNAr/Japp–Klingemann High regioselectivity; one-pot efficiency Sensitive to nitro group positioning 65–72
MCRs Atom economy; fewer purification steps Limited substrate scope 68–75
Sonogashira/CuAAC Modular alkyne/azide inputs CF₃ group complicates coupling steps 60–75
Cyclocondensation Uses commercially available reagents Requires high-temperature reflux 50–58

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling reagents like palladium catalysts and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family. This bicyclic heterocyclic structure, which features a pyrazole ring fused to a pyridine ring, is characterized by substituents that impact its chemical and biological properties. The presence of a bromophenyl group, a trifluoromethyl group, and a phenyl group significantly alters its reactivity and potential applications in medicinal chemistry.

Biological Activities and Applications
Pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities. These compounds have demonstrated antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory properties, as well as the ability to act as cyclooxygenase (COX) inhibitors, selective c-Met inhibitors, selective Raf inhibitors, and antioxidant agents . Approximately 156,660 molecules containing a pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic purposes .

The trifluoromethyl group in this compound enhances lipophilicity and potentially improves metabolic stability, which can lead to increased biological activity and selectivity against specific targets.

Structural Analogues and Their Activities
Several compounds share structural similarities with this compound.

  • 1-(4-chlorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine This compound, featuring chlorine instead of bromine, exhibits anticancer properties.
  • 3-methyl-6-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine With a naphthyl substitution, this compound demonstrates antidiabetic effects.
  • 7-(6-bromothiophen-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine This compound, which has a bromothiophene substitution, shows potential neuroprotective effects.

Synthesis
Several synthetic approaches exist for preparing this compound. One method involves iodination with iodine to produce the intermediate 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which is then reacted with various sulfonamide derivatives via a copper-catalyzed coupling reaction to produce the targeted compounds . For example, 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide can be synthesized by dissolving 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in isopropanol and adding sulfa drugs, potassium carbonate, and cuprous iodide .

Notable Pyrazolo[3,4-b]pyridine Derivatives
Several pyrazolo[3,4-b]pyridine derivatives have been reported to possess significant biological activities :

  • A compound reported by Chandak et al. showed good antibacterial and antifungal activities .
  • A compound reported by Yingjun Li et al. was identified as a selective Raf inhibitor with potency against B-RafV600E .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[3,4-b]pyridine Family

Tert-butyl-4-(3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoate (Compound 36)
  • Substituents : 4-Ethylphenyl (position 3), trifluoromethyl (position 4), tert-butyl benzoate (position 6).
  • Synthesis : Suzuki coupling with 49% yield .
  • Activity : Inhibits OXA-48 β-lactamase, a key enzyme in antibiotic resistance.
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110)
  • Substituents : 3,5-Dimethoxyphenyl (position 6), 4-fluorophenyl (position 3).
  • Activity : Potent Kit kinase inhibitor (IC₅₀ < 100 nM) .
  • Key Difference : The electron-withdrawing fluorine and methoxy groups modulate kinase selectivity, whereas the target compound’s bromophenyl group may enhance halogen bonding with hydrophobic enzyme pockets.
1-(4-Bromophenyl)-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (9b)
  • Substituents : Chlorine (position 4), trifluoromethyl (position 6).
  • Synthesis : 74% yield via nucleophilic aromatic substitution .
  • Key Difference : The pyrazolo[3,4-d]pyrimidine core (vs. pyrazolo[3,4-b]pyridine) introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity, which is critical for VEGFR-2 inhibition .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents Biological Target
Target Compound (7760-0013) 433.23 5.34 32.41 4-Bromophenyl, 3-methyl, 6-phenyl Not explicitly stated
Compound 36 468.48 4.8* ~45 4-Ethylphenyl, tert-butyl benzoate OXA-48 β-lactamase
APcK110 ~380 (estimated) ~3.5 ~50 3,5-Dimethoxyphenyl, 4-fluorophenyl Kit kinase
9b 377.57 3.9 ~40 Chlorine, trifluoromethyl VEGFR-2

*Estimated based on structural analogs.

  • Lipophilicity: The target compound’s higher logP (5.34 vs.
  • Polar Surface Area : Lower polar surface area (32.41 Ų) compared to APcK110 (~50 Ų) may improve blood-brain barrier penetration .

Biological Activity

1-(4-bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique bicyclic structure, characterized by the presence of a bromophenyl group and a trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews the current findings on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that enhances its chemical reactivity and biological properties due to the following substituents:

  • Bromophenyl group : Influences electronic properties and interactions with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, which may improve biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities, including:

  • Anticancer : Significant cytotoxic effects against multiple cancer cell lines.
  • Antimicrobial : Potential effectiveness against bacterial strains.
  • Anti-inflammatory : Inhibition of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerExhibits cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.
AntimicrobialShows activity against certain bacterial strains.
Anti-inflammatoryPotential to modulate inflammatory responses in vitro.

Anticancer Activity

A study investigated the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives, including this compound. The results demonstrated:

  • IC50 Values : The compound exhibited an IC50 value of 0.95 ± 0.04 μM against MDA-MB-231 cells, indicating potent anticancer properties.
  • Mechanism of Action : It was suggested that the compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of tubulin polymerization .

Antimicrobial Effects

In another study, the compound was tested for its antimicrobial properties against various bacterial strains. Results indicated:

  • Effective Concentrations : The compound showed significant inhibition at concentrations as low as 10 μg/mL against Gram-positive bacteria.
  • Potential Applications : This suggests possible applications in developing new antimicrobial agents .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets:

  • Binding Affinity : The compound demonstrated high binding affinity to targets involved in cancer proliferation pathways.
  • Stability Predictions : The trifluoromethyl group contributes to enhanced binding stability within the target sites compared to other derivatives lacking this modification .

Q & A

Basic: What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives, and how are regioselectivity challenges addressed?

Methodological Answer:
Pyrazolo[3,4-b]pyridine cores are typically synthesized via cyclocondensation of hydrazines with substituted pyridine precursors. For example, hydrazine derivatives react with α,β-unsaturated carbonyl compounds under reflux in glacial acetic acid to form the pyrazole ring . Regioselectivity is controlled by steric and electronic effects of substituents. Catalysts like Pd2(dba)3/XPhos enable Suzuki couplings for aryl group introduction at specific positions (e.g., bromophenyl attachment at N1) .

Key Reaction Conditions Table:

StepReagents/ConditionsPurposeYieldReference
CyclocondensationHydrazine, glacial acetic acid, refluxPyrazole ring formation70–88%
Boc ProtectionBoc₂O, DMAP, DMFN-protection for functionalization88%
CouplingPd2(dba)3, XPhos, 100°CAryl group introduction70%

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:
1H/13C NMR and LC-MS validate molecular connectivity, while X-ray crystallography resolves stereochemistry and packing. For example, bond angles (e.g., C5–N3–C6 = 9.3°) and torsion angles from single-crystal studies confirm the fused pyrazole-pyridine system . SHELX software refines crystallographic data, addressing challenges like twinning or disordered solvent molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.